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molecular formula C7H5N5 B1506592 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile CAS No. 937049-27-9

4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile

Cat. No. B1506592
M. Wt: 159.15 g/mol
InChI Key: YCOWMCJDHVVWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206184B2

Procedure details

A solution of 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile (3.9 g, 24.5 mmol; preparation described in PCT Int. Pat. Appl. WO 2007/064883) in ethanol (124.8 ml) was stirred with concentrated sulfuric acid (62.4 ml) at 80° C. overnight. After cooling to rt, the reaction mixture was poured onto 800 g of ice and brought to pH 6-7 with concentrated aq. sodium hydroxide solution. Ethyl acetate (500 ml) and dichloromethane (500 ml) were added to the suspension, and the resulting mixture was filtered over kieselguhr. The organic layer was separated from the aqueous layer. The solid was dissolved in hot water (1 L), and the aqueous layer was extracted twice with ethyl acetate. The combined organic layers were dried over sodium sulfate and evaporated. The residue was triturated with an isopropanol/diethylether mixture, and the solid was filtered off yielding 2.5 g (49% of th.) of the title compound.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
62.4 mL
Type
reactant
Reaction Step One
Quantity
124.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]2=[CH:8]C(C#N)=[CH:10][N:6]2[N:5]=[CH:4][N:3]=1.S(=O)(=O)(O)O.[OH-].[Na+].[C:20]([O:23][CH2:24][CH3:25])(=[O:22])[CH3:21]>C(O)C.ClCCl>[NH2:1][C:2]1[C:7]2=[CH:8][C:21]([C:20]([O:23][CH2:24][CH3:25])=[O:22])=[CH:10][N:6]2[N:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
NC1=NC=NN2C1=CC(=C2)C#N
Name
Quantity
62.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
124.8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice
Quantity
800 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered over kieselguhr
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the aqueous layer
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in hot water (1 L)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with an isopropanol/diethylether mixture
FILTRATION
Type
FILTRATION
Details
the solid was filtered off

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=NN2C1=CC(=C2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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